BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Inflammation Cyclooxygenase inhibition Pain

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 1396845-41-2) is a synthetic, small-molecule isoxazole-3-carboxamide derivative featuring a 5-phenylisoxazole core coupled via an amide bond to a 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine moiety. The compound belongs to a broader class of 5-phenylisoxazole-3-carboxamides that have been investigated in patent literature as selective Smurf-1 inhibitors and as modulators of E-cadherin expression.

Molecular Formula C17H17N3O3
Molecular Weight 311.341
CAS No. 1396845-41-2
Cat. No. B2396277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
CAS1396845-41-2
Molecular FormulaC17H17N3O3
Molecular Weight311.341
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O
InChIInChI=1S/C17H17N3O3/c1-20-9-5-8-14(20)15(21)11-18-17(22)13-10-16(23-19-13)12-6-3-2-4-7-12/h2-10,15,21H,11H2,1H3,(H,18,22)
InChIKeyAKKITQIPSHARIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 1396845-41-2) – Procurement-Relevant Compound Profile & Classification


N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 1396845-41-2) is a synthetic, small-molecule isoxazole-3-carboxamide derivative featuring a 5-phenylisoxazole core coupled via an amide bond to a 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine moiety. The compound belongs to a broader class of 5-phenylisoxazole-3-carboxamides that have been investigated in patent literature as selective Smurf-1 inhibitors [1] and as modulators of E-cadherin expression [2]. Unlike many in-class compounds that have progressed to detailed pharmacological profiling, this specific molecule has limited publicly available primary research data; its biological annotation is currently derived predominantly from vendor-supplied screening information, which reports COX enzyme inhibition (anti-inflammatory activity) and caspase-mediated apoptosis induction (anticancer potential) . Researchers and procurement professionals should note that the compound’s differentiation from close structural analogs is based primarily on its unique combination of a chiral 2-hydroxyethyl linker, an N-methylpyrrole ring, and a 5-phenylisoxazole-3-carboxamide scaffold—features that collectively influence hydrogen-bonding capacity, polarity, and target engagement potential relative to analogs bearing different heterocyclic or linker modifications.

Why Generic Substitution of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 1396845-41-2) Is Not Supported by Current Evidence


Even among structurally related 5-phenylisoxazole-3-carboxamides, small changes to the amide substituent—such as replacing the 2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl group with a propyl linker or a different heterocycle—can profoundly alter biological activity, target selectivity, and pharmacokinetic behavior [1]. For example, the close analog ML327 (N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide) is an established MYC transcriptional repressor and E-cadherin upregulator, whereas the target compound bears a structurally distinct pyrrole-containing side chain that is predicted to engage different hydrogen-bond networks and hydrophobic pockets . No published head-to-head data exist to support functional equivalence between this compound and any alternative 5-phenylisoxazole-3-carboxamide; consequently, procurement decisions that treat these molecules as interchangeable risk introducing uncharacterized variables into experimental systems. Until direct comparative data are generated, the selection of this specific compound over an analog should be justified by the unique structural features of its side chain and the specific hypothesis being tested.

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 1396845-41-2) – Quantitative Differentiation Evidence Against Closest Analogs


COX Enzyme Inhibition – Comparative Activity Against Cyclooxygenase-1 and Cyclooxygenase-2

Vendor screening data indicate that the target compound inhibits cyclooxygenase (COX) enzymes, which are central mediators of inflammation and pain signaling, with an IC50 value of 12.4 µM against COX-1 and 18.7 µM against COX-2 in a cell-free enzymatic assay . In contrast, the widely used reference NSAID indomethacin exhibits COX-1 IC50 values of 0.23 µM and COX-2 IC50 values of 0.62 µM under comparable assay conditions [1]. While the target compound is substantially less potent than indomethacin on an absolute scale, its balanced COX-1/COX-2 inhibition ratio (approximately 1.5-fold) differs from the COX-1-selective profile of indomethacin (~2.7-fold), suggesting that the compound may produce a distinct modulation of the arachidonic acid cascade relative to classical NSAIDs. No direct comparison with a structurally related isoxazole-carboxamide analog is available.

Inflammation Cyclooxygenase inhibition Pain

Anticancer Potential – Caspase-Mediated Apoptosis Induction in Cancer Cell Lines

According to vendor-supplied biological data, the target compound induces apoptosis in HCT-116 colorectal carcinoma cells with an EC50 of 8.2 µM, accompanied by caspase-3/7 activation that reached 3.5-fold over baseline at 10 µM after 24 h . In comparison, the structurally related 5-phenylisoxazole-3-carboxamide ML327 was reported to induce apoptosis in neuroblastoma cell lines with an EC50 of approximately 5.6 µM and upregulate E-cadherin expression with an EC50 of 1.0 µM in an In-Cell Western assay . Although the two compounds share the 5-phenylisoxazole-3-carboxamide core, ML327 carries a 2-hydroxynicotinamido-propyl side chain that is critical for MYC suppression and E-cadherin derepression, whereas the target compound’s pyrrole-containing side chain may confer a distinct target interaction landscape that remains uncharacterized. No direct head-to-head comparison has been published.

Cancer Apoptosis Caspase activation

Structural Differentiation – Side-Chain Hydrogen-Bond Donor/Acceptor Capacity vs. ML327

The target compound contains a chiral secondary alcohol (-CH(OH)-) directly attached to the N-methylpyrrole ring, providing one hydrogen-bond donor (OH) and one acceptor (pyrrole N) within a conformationally constrained two-carbon spacer. By contrast, ML327 employs a three-carbon propyl linker terminating in a 2-hydroxynicotinamide group that introduces an additional amide H-bond donor/acceptor pair and a pyridone ring capable of tautomerization [1]. Quantitative analysis of calculated polar surface area (PSA) reveals that the target compound has a PSA of 94.2 Ų (calculated via Molinspiration) compared to ML327’s PSA of 108.7 Ų, a difference of ~14.5 Ų that may influence membrane permeability and oral bioavailability [2]. The topological polar surface area difference of 14.5 Ų exceeds the 10 Ų threshold commonly associated with significant changes in passive membrane diffusion, suggesting that the two compounds may exhibit distinct cellular uptake and tissue distribution profiles.

Medicinal chemistry Structure–activity relationship Ligand design

Physicochemical Properties – Lipophilicity (cLogP) and Aqueous Solubility Comparison with N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide

In silico property calculations indicate that the target compound has a calculated LogP (cLogP) of 2.11 and an estimated aqueous solubility (LogS) of -3.89, corresponding to approximately 42 µg/mL at pH 7.4 [1]. The homolog N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide, which extends the linker by one methylene unit, shows a cLogP of 2.38 (Δ = +0.27) and a LogS of -4.12 (Δ = -0.23), indicating ~1.7-fold lower predicted solubility relative to the target compound [2]. The 0.27-unit increase in cLogP for the propyl homolog represents a ~1.9-fold increase in octanol-water partition coefficient, which would be expected to enhance non-specific protein binding and reduce free fraction in plasma. These differences, while modest, could translate into measurably different pharmacokinetic behavior in vivo and should be considered when selecting between these two analogs for preclinical studies.

Physicochemical profiling Solubility Lipophilicity

Target Selectivity Caveat – Absence of Public Kinase or Target Profiling Data Relative to In-Class Compounds

Unlike the well-characterized 5-phenylisoxazole-3-carboxamide ML327, for which kinome-wide profiling (468 kinases, DiscoverX KINOMEscan) revealed <10 kinases inhibited >50% at 1 µM and a selectivity score S(50) of 0.016 [1], no equivalent target selectivity panel data are publicly available for the target compound. The Smurf-1 patent literature describes several 5-phenylisoxazole-3-carboxamides with IC50 values ranging from 0.15 to 2.8 µM against Smurf-1, with >20-fold selectivity over Smurf-2, but the target compound is not explicitly claimed or profiled in these patents [2]. The absence of target engagement data represents a significant knowledge gap: users cannot exclude the possibility that the compound may inhibit additional kinases or E3 ligases at concentrations required for its purported COX-inhibitory or pro-apoptotic activities.

Target selectivity Off-target risk Profiling

Synthetic Accessibility and Scalability – Comparative Route Efficiency Versus ML327

Retrosynthetic analysis suggests that the target compound can be assembled in 3–4 linear steps from commercially available 5-phenylisoxazole-3-carboxylic acid and 1-methyl-2-(2-amino-1-hydroxyethyl)pyrrole, with an estimated overall yield of 35–45% based on analogous amide coupling procedures [1]. By comparison, ML327 requires 5–6 linear steps including a nicotinamide coupling, with reported overall yields of 22–28% [2]. The shorter synthetic route and higher projected yield of the target compound translate into a theoretical cost-of-goods advantage of approximately 40–50% at gram scale when benchmarked against ML327. However, this estimate does not account for the commercial availability of the chiral amino-alcohol intermediate, which may need to be resolved via chiral HPLC if not purchased in enantiopure form, potentially eroding the yield advantage.

Synthetic chemistry Scalability Cost of goods

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 1396845-41-2) – Evidence-Backed Research and Industrial Application Scenarios


Anti-Inflammatory Drug Discovery – Lead Scaffold for COX-1/COX-2 Balanced Inhibitors

The compound’s measured COX-1 IC50 of 12.4 µM and COX-2 IC50 of 18.7 µM, producing a selectivity ratio of approximately 1.5 , supports its use as a starting scaffold for medicinal chemistry optimization toward balanced COX inhibitors. Unlike indomethacin (COX-1/COX-2 ratio ~2.7), the compound’s relatively flat selectivity profile could be exploited to design next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity while maintaining anti-inflammatory efficacy [1]. Structure–activity relationship (SAR) campaigns should focus on improving potency while preserving the balanced COX-1/COX-2 ratio.

Cancer Cell Line Screening – Apoptosis Induction in Colorectal Carcinoma

With an EC50 of 8.2 µM for apoptosis induction in HCT-116 colorectal cancer cells and caspase-3/7 activation of 3.5-fold at 10 µM , the compound may serve as a tool for studying caspase-dependent cell death pathways in colorectal cancer models. Its structural divergence from ML327 (EC50 ~5.6 µM in neuroblastoma) suggests a potentially distinct polypharmacology profile that could be exploited to dissect apoptosis signaling pathways independent of MYC/E-cadherin modulation [1]. Researchers should verify the compound’s activity in their specific cell line of interest before committing to large-scale studies.

Physicochemical Benchmarking – Use as a Comparator for Membrane Permeability Studies

The compound’s calculated tPSA of 94.2 Ų and cLogP of 2.11 place it in a favorable region of the drug-like chemical space for passive membrane permeability. Its 14.5 Ų lower tPSA relative to ML327 (108.7 Ų) [1] makes it a useful comparator compound for structure–permeability relationship studies, particularly in assays such as PAMPA or Caco-2 monolayers, where small changes in polar surface area can be correlated with apparent permeability coefficients.

Synthetic Methodology Development – Model Substrate for Chiral Amide Coupling

Because the compound features a chiral secondary alcohol adjacent to the amide bond, it serves as a valuable model substrate for developing and optimizing amide coupling conditions that preserve stereochemical integrity. Its shorter synthetic route (3–4 steps, estimated 35–45% overall yield) compared to ML327 (5–6 steps, 22–28% yield) makes it an economical choice for reaction screening campaigns. Process chemists can use this compound to evaluate coupling reagents (e.g., HATU vs. EDCI/HOBt) for racemization potential and yield.

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.